molecular formula C41H75N11O11 B12577358 L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine CAS No. 195436-37-4

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine

Katalognummer: B12577358
CAS-Nummer: 195436-37-4
Molekulargewicht: 898.1 g/mol
InChI-Schlüssel: NOGACIWLYAHBIG-BUTCLUODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, consisting of lysine, leucine, valine, glycine, and alanine residues, contributes to its distinctive properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar amino acid composition but different sequence.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A more complex peptide with additional amino acids.

Uniqueness

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional properties compared to other peptides.

Eigenschaften

CAS-Nummer

195436-37-4

Molekularformel

C41H75N11O11

Molekulargewicht

898.1 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C41H75N11O11/c1-20(2)16-27(48-36(57)26(43)14-12-13-15-42)37(58)50-32(22(5)6)39(60)52-33(23(7)8)40(61)51-31(21(3)4)38(59)46-19-29(54)47-25(11)35(56)45-17-28(53)44-18-30(55)49-34(24(9)10)41(62)63/h20-27,31-34H,12-19,42-43H2,1-11H3,(H,44,53)(H,45,56)(H,46,59)(H,47,54)(H,48,57)(H,49,55)(H,50,58)(H,51,61)(H,52,60)(H,62,63)/t25-,26-,27-,31-,32-,33-,34-/m0/s1

InChI-Schlüssel

NOGACIWLYAHBIG-BUTCLUODSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.